molecular formula C18H14Cl2F3NO B3036700 3,5-dichloro-N-cyclopropyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide CAS No. 400075-26-5

3,5-dichloro-N-cyclopropyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide

Cat. No. B3036700
CAS RN: 400075-26-5
M. Wt: 388.2 g/mol
InChI Key: LVKAOHKQKHRZBZ-UHFFFAOYSA-N
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Description

3,5-dichloro-N-cyclopropyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide is a chemical compound with the molecular formula C18H14Cl2F3NO . It belongs to the group of small-molecule kinase inhibitors, a class of drugs that target the enzymatic activity of kinases.


Molecular Structure Analysis

The molecule has a molecular weight of 388.2 g/mol . It has a complex structure with several functional groups, including two chlorine atoms, a trifluoromethyl group, and an amide group .


Physical And Chemical Properties Analysis

The compound has several notable properties, including a Polar Surface Area (PSA) of 29.1, an XLogP3 of 4.8, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 3 . Its exact mass is 347.0091538, and it has a topological polar surface area of 29.1 .

Scientific Research Applications

  • Atropisomerism in Tachykinin NK1-Receptor Antagonists : Research has explored the synthesis and antagonistic activity of N-benzylcarboxamide derivatives, demonstrating atropisomerism due to steric hindrance in similar compounds. One such compound showed potent NK1-antagonistic activity, highlighting the potential pharmaceutical applications of these molecules (Ishichi, Ikeura, & Natsugari, 2004).

  • Crystal Structure Analysis : A study on the crystal structure and Hirshfeld surface analysis of a related compound, 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, revealed significant structural details. These findings can be crucial for understanding the physical properties and potential applications of such compounds (Pokhodylo, Slyvka, & Pavlyuk, 2021).

  • Herbicidal Activity : N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides, structurally related to the compound , have been designed and synthesized for their herbicidal activity. This indicates the potential of such compounds in agricultural applications (Sun, Ji, Wei, & Ji, 2020).

  • Synthesis and Mechanistic Insights : A study on the synthesis of 3-hydroxyquinolin-2-ones, including viridicatin from similar carboxamide compounds, provided mechanistic insights valuable for the synthesis of complex organic molecules (Mamedov et al., 2021).

  • Antipathogenic Activity : Thiourea derivatives, including those with similar structural features, have shown significant antipathogenic activity, particularly against bacteria known for biofilm formation. This suggests potential applications in antimicrobial and antibiofilm therapies (Limban, Marutescu, & Chifiriuc, 2011).

  • Anticonvulsant Activity : Benzamides with similar structural elements have been synthesized and evaluated for anticonvulsant activity, indicating potential therapeutic applications in neurological disorders (Mussoi, Boswell, Mehta, Soroko, & Burchall, 1996).

Mechanism of Action

As a kinase inhibitor, this compound likely works by binding to the active site of kinases, preventing them from phosphorylating other proteins and thus disrupting cell signaling pathways.

properties

IUPAC Name

3,5-dichloro-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2F3NO/c19-14-7-12(8-15(20)9-14)17(25)24(16-4-5-16)10-11-2-1-3-13(6-11)18(21,22)23/h1-3,6-9,16H,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKAOHKQKHRZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N-cyclopropyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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